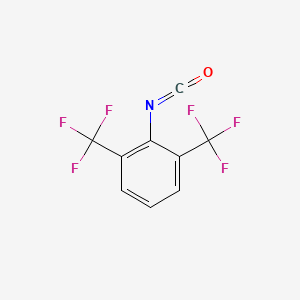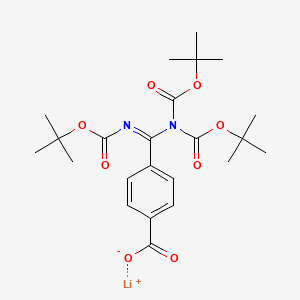
lithium (E)-4-(N,N,N'-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a benzoate group and a carbamimidoyl moiety protected by tert-butoxycarbonyl groups. The presence of these protective groups makes the compound stable and suitable for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves multiple steps. One common method starts with the protection of the basic nitrogen atoms using tert-butoxycarbonyl groups. This is followed by the esterification of the benzoate group. The final step involves the introduction of the lithium ion to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The benzoate group can participate in substitution reactions, where the lithium ion can be replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state derivatives.
Scientific Research Applications
Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its interaction with specific molecular targets. The lithium ion can interact with various enzymes and proteins, altering their activity and function. The protective tert-butoxycarbonyl groups help in stabilizing the compound and preventing premature degradation, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)phenylacetate
- Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzamide
Uniqueness
Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate stands out due to its unique combination of a benzoate group and a carbamimidoyl moiety protected by tert-butoxycarbonyl groups. This structure provides enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H31LiN2O8 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
lithium;4-[(E)-N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |
InChI |
InChI=1S/C23H32N2O8.Li/c1-21(2,3)31-18(28)24-16(14-10-12-15(13-11-14)17(26)27)25(19(29)32-22(4,5)6)20(30)33-23(7,8)9;/h10-13H,1-9H3,(H,26,27);/q;+1/p-1/b24-16+; |
InChI Key |
NPTSTLPUNZEUCB-RSOFWHLMSA-M |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)/N=C(\C1=CC=C(C=C1)C(=O)[O-])/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)[O-])N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


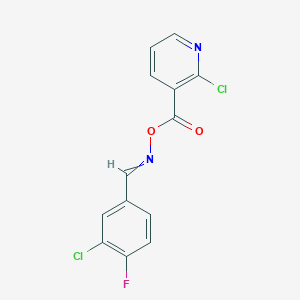
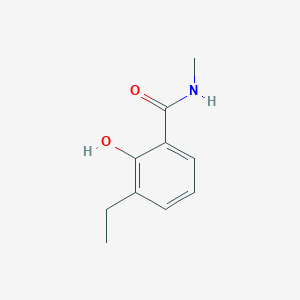
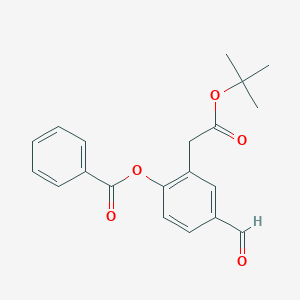
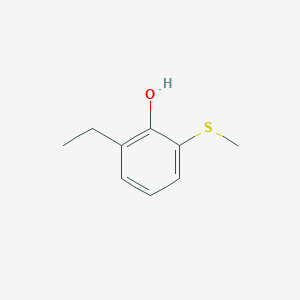
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14857223.png)
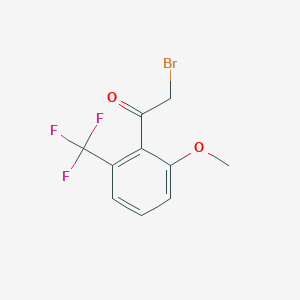
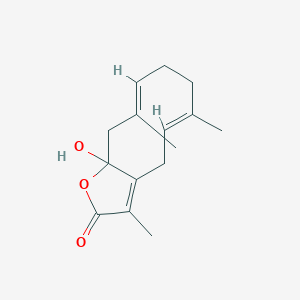
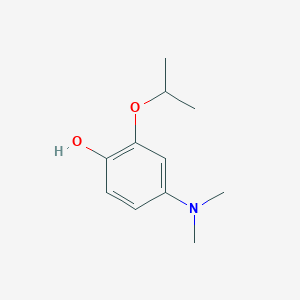
![4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14857246.png)
![(Z)-2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylthio)-7-styryl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14857247.png)
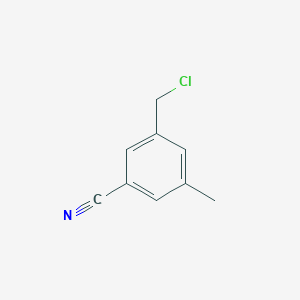
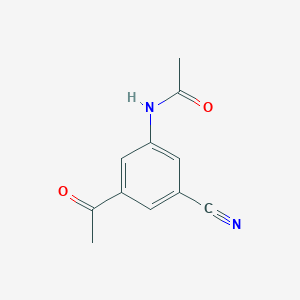
![2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole](/img/structure/B14857280.png)
